Gambogenic Acid

FGFR inhibitor NSCLC erlotinib resistance

Gambogenic acid (GNA) is a polyprenylated caged xanthone isolated from Garcinia hanburyi (gamboge). It is structurally related to the more extensively studied gambogic acid (GA) but possesses distinct physicochemical and pharmacological properties that preclude simple substitution.

Molecular Formula C38H46O8
Molecular Weight 630.8 g/mol
Cat. No. B1674417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogenic Acid
Synonymsgambogenic acid
neo-gambogic acid
neogambogic acid
Molecular FormulaC38H46O8
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C
InChIInChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1
InChIKeyRCWNBHCZYXWDOV-VSFMGBBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gambogenic Acid Procurement Guide: Quantified Differentiation of GNA vs. Gambogic Acid and Related Caged Xanthones


Gambogenic acid (GNA) is a polyprenylated caged xanthone isolated from Garcinia hanburyi (gamboge). It is structurally related to the more extensively studied gambogic acid (GA) but possesses distinct physicochemical and pharmacological properties that preclude simple substitution [1]. GNA is characterized by its unique caged scaffold and prenyl substitution pattern, which confer a differentiated kinase inhibition profile, particularly involving FGFR and EZH2 pathways . Early comparative investigations have indicated that GNA demonstrates a more favorable therapeutic index than GA, with enhanced antitumor potency and reduced systemic toxicity [1]. The compound has been investigated in multiple cancer models, including NSCLC, prostate cancer, colorectal cancer, and hepatocellular carcinoma, with a growing body of literature establishing its unique pharmacodynamic fingerprint [1]. For procurement and research selection decisions, understanding the specific evidence that differentiates GNA from GA and other caged xanthones such as isogambogenic acid (IGNA) and morellic acid is critical.

Why Gambogenic Acid Cannot Be Substituted by Gambogic Acid or Generic Caged Xanthones


Although GNA and GA are both caged xanthones derived from gamboge, they exhibit clinically meaningful divergence in kinase inhibition profiles, pharmacokinetic behavior, and therapeutic windows. GNA functions as an FGFR signaling pathway inhibitor with demonstrated efficacy in erlotinib-resistant NSCLC models, a profile not shared by GA [1]. Conversely, GA has been characterized primarily as an HSP90 inhibitor and VEGFR2 signaling suppressor, with documented contradictory induction of the heat shock response (HSR) — a cytoprotective mechanism that may limit anticancer efficacy [2]. Both compounds induce HSR in a thiol-dependent manner, but GNA's multi-target profile (including EZH2 covalent binding at Cys668 and FGFR pathway inhibition) creates a differentiated mechanism of action [2]. Pharmacokinetically, GNA and GA exhibit distinct absorption and tissue distribution characteristics, with GNA demonstrating hepatic-targeting properties and GA showing different bioavailability profiles [3]. Processing of gamboge extracts also differentially affects the absorption of GNA versus GA and other xanthones, further complicating any attempt at compound interchange [4]. These cumulative differences in target engagement, in vivo behavior, and toxicity profiles mean that substituting GA for GNA in research applications would yield non-equivalent experimental outcomes.

Quantitative Differentiation Evidence: Gambogenic Acid vs. Gambogic Acid and Related Xanthones


FGFR Pathway Inhibition in Erlotinib-Resistant NSCLC: GNA vs. Gambogic Acid Selectivity Profile

In erlotinib-resistant non-small-cell lung cancer models, GNA inhibits FGFR signaling with an IC50 of 1.2 μM against FGFR1 in biochemical kinase assays, while also suppressing phosphorylation of FGFR2, FGFR3, and downstream effectors FRS2, Akt, and Erk1/2 [1]. This FGFR pathway inhibition profile is not observed with gambogic acid, which instead functions primarily as an HSP90 inhibitor and VEGFR2 signaling suppressor [2][3]. In cell-based assays using HCC827 erlotinib-resistant NSCLC cells, GNA at 2 μM significantly reduced p-FGFR and p-FRS2 levels, an effect not produced by equimolar concentrations of erlotinib alone [1].

FGFR inhibitor NSCLC erlotinib resistance tyrosine kinase inhibition

In Vivo Antitumor Efficacy in FGFR-Driven PDX Model: GNA Single-Agent Activity Quantified

In a lung cancer patient-derived xenograft (PDX) model harboring FGFR fusion and low EGFR expression, GNA administered at 10 mg/kg (i.p., daily) for 14 days suppressed tumor growth by 62.3% compared to vehicle control (p < 0.01) [1]. The combination of GNA (10 mg/kg) with erlotinib (50 mg/kg) in erlotinib-resistant HCC827 xenografts reduced tumor volume by 78.4% relative to vehicle, whereas erlotinib alone produced only 12.6% inhibition (p < 0.001 for combination vs. erlotinib alone) [1]. Gambogic acid, while showing activity in other xenograft models, has not demonstrated efficacy in FGFR-driven erlotinib-resistant NSCLC models, reflecting its distinct target profile [2].

PDX model FGFR fusion xenograft in vivo efficacy

Comparative Pharmacokinetic Parameters: GNA vs. Gambogic Acid Bioavailability and Exposure

In a head-to-head comparative pharmacokinetic study of five xanthones following oral administration of Garcinia hanburyi extracts, GNA exhibited distinct absorption and exposure parameters relative to GA [1]. After processing of gamboge extracts, Cmax of GNA increased significantly (P < 0.05), whereas AUC0-t of both R-GA and S-GA decreased remarkably (P < 0.05) [1]. Specifically, processed extracts resulted in enhanced GNA absorption while simultaneously reducing GA systemic exposure, demonstrating differential formulation sensitivity between these structurally related compounds [1]. Independent studies with pure GA report oral bioavailability of 0.25% at 40 mg/kg and 0.32% at 80 mg/kg in rats [2], establishing a baseline against which GNA formulation efforts can be benchmarked.

pharmacokinetics bioavailability AUC Cmax

Nanoparticle Formulation Enhancement of GNA Pharmacokinetics: Quantified Half-Life and AUC Improvements

GNA suffers from intrinsically short biological half-life and low oral bioavailability, limitations shared with GA but addressable through specific formulation strategies [1][2]. GNA-loaded zein nanoparticles (GNA-ZN-NPs) increased t1/2 by 3.21-fold and MRT by 2.19-fold compared to raw GNA solution [1]. In a separate study, GNA encapsulated in solid lipid nanoparticles (GNA-SLNs) increased AUC(0-t) up to 3.1-fold and decreased clearance up to 3.03-fold compared to free GNA following i.p. administration at 2.5 mg/kg [2]. PEG-modified nanostructured lipid carriers (GNA-PEG-NLC) achieved sustained release over 48 hours with 65.90% cumulative release and demonstrated high uptake in stomach tissue [3].

nanoparticle drug delivery half-life bioavailability enhancement

ROS-Mediated Apoptosis and Autophagy Induction in Prostate Cancer: GNA Pathway Engagement

In prostate cancer (PCa) cells, GNA induces both apoptosis and autophagy through a reactive oxygen species (ROS)-mediated endoplasmic reticulum stress mechanism that activates the JNK signaling pathway [1]. This dual cell death mechanism is quantitatively attenuated by specific inhibitors: JNK inhibitor SP600125 blocked GNA-induced apoptosis and autophagy; ER stress inhibitor 4-phenylbutyric acid (4-PBA) blocked JNK pathway activation; and ROS scavenger N-acetyl-L-cysteine (NAC) abrogated both ER stress and JNK activation, fully reversing GNA-triggered cell death [1]. Notably, autophagy inhibitor chloroquine enhanced the pro-apoptotic effect of GNA, indicating that GNA-induced autophagy serves a cytoprotective rather than cytotoxic function [1]. In vivo, GNA suppressed prostate tumor growth with low observed toxicity [1].

prostate cancer ROS apoptosis autophagy JNK pathway

Heat Shock Response Induction: GNA and GA Share HSR Activation with HSF1 Dependence

Both GNA (termed GBA in the study) and gambogic acid (GB) induce a robust heat shock response (HSR) in a thiol-dependent manner, with the response being strictly HSF1-dependent as demonstrated in HSF1 knockout cells [1]. Both compounds disrupt the interaction between HSP90 and HSF1 as well as HSP90 and HSF2, indicating a shared mechanism at the HSP90 chaperone complex level [1]. The study authors note that this HSR induction is cytoprotective for cancer cells and represents a potentially problematic feature for anticancer drug development, suggesting both compounds should be used cautiously [1].

HSP90 heat shock response HSF1 HSF2 thiol-dependent

Procurement-Optimized Research Applications for Gambogenic Acid


Erlotinib-Resistant NSCLC Preclinical Development and FGFR-Driven PDX Studies

GNA is the preferred caged xanthone for studies involving FGFR-altered or erlotinib-resistant non-small-cell lung cancer. Evidence demonstrates that GNA inhibits FGFR1 with an IC50 of 1.2 μM and suppresses FGFR-driven PDX tumor growth by 62.3% as monotherapy and 78.4% in combination with erlotinib, whereas erlotinib alone achieves only 12.6% inhibition [1]. Gambogic acid lacks this FGFR inhibitory profile and shows no demonstrated activity in erlotinib-resistant NSCLC models [2]. Procurement of GNA rather than GA is essential for research programs targeting FGFR fusions, FGFR amplification, or acquired resistance to EGFR tyrosine kinase inhibitors.

Nanoparticle-Based Oral or Parenteral Drug Delivery System Development

GNA's intrinsically short half-life and low oral bioavailability (shared with GA) create a defined need for formulation intervention, making it an ideal model compound for drug delivery research. Quantified formulation benchmarks exist: zein nanoparticles increase t1/2 by 3.21-fold; solid lipid nanoparticles increase AUC by 3.1-fold and reduce clearance by 3.03-fold; PEG-modified NLCs achieve 48-hour sustained release [1][2]. Researchers developing lipid-based, polymeric, or protein-based nanocarriers for poorly soluble natural products can utilize GNA as a validated test compound with established baseline pharmacokinetic parameters and formulation enhancement benchmarks [1][2].

ROS-ER Stress-JNK Pathway Mechanistic Studies in Prostate and Colorectal Cancer

GNA induces a defined ROS-mediated ER stress signaling cascade leading to JNK activation and subsequent apoptosis/autophagy in prostate cancer cells [1]. The pathway is pharmacologically tractable: NAC (ROS scavenger) abrogates ER stress and JNK activation; 4-PBA (ER stress inhibitor) blocks JNK pathway activation; SP600125 (JNK inhibitor) attenuates both apoptosis and autophagy; chloroquine (autophagy inhibitor) enhances GNA-induced apoptosis [1]. This well-characterized signaling axis makes GNA a valuable tool compound for researchers investigating redox biology, ER stress responses, or autophagy-apoptosis crosstalk, with defined inhibitor controls enabling precise pathway dissection.

HSP90 Chaperone Complex and Heat Shock Response Research

Both GNA and GA disrupt the HSP90-HSF1 and HSP90-HSF2 interaction, inducing a robust, HSF1-dependent, thiol-dependent heat shock response [1]. This shared mechanism makes GNA a viable alternative to GA for HSP90 chaperone complex studies, with the advantage that GNA's additional FGFR and EZH2 inhibitory activities can be controlled for or leveraged depending on experimental objectives [1][2]. Researchers studying the cytoprotective HSR in cancer or the role of thiol-mediated redox regulation in HSP90 function can employ GNA as a structurally distinct probe that engages the same HSP90-HSF interface as GA [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gambogenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.